3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-oxo-5-(oxolan-2-ylmethyl)-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-22(24-12-18-9-5-11-31-18)19-14-26(13-17-8-4-10-30-17)15-20-21(19)25-27(23(20)29)16-6-2-1-3-7-16/h1-3,5-7,9,11,14-15,17H,4,8,10,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYLXDWACXMLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921549-91-9) is a member of the pyrazolo[4,3-c]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined, revealing promising antimicrobial efficacy comparable to established drugs like ciprofloxacin and ketoconazole .
Antioxidant Properties
Compounds similar to the one have been evaluated for their antioxidant capabilities. A study involving thienopyrazole derivatives highlighted their potential to mitigate oxidative stress in biological systems, particularly in fish erythrocytes exposed to toxic substances . The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting a protective effect against oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives has been documented in various studies. These compounds have been shown to inhibit key inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Anticancer Activity
Recent investigations have focused on the anticancer properties of pyrazole derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Specific derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antioxidant Activity :
- Anti-inflammatory Mechanisms :
Wissenschaftliche Forschungsanwendungen
Anti-Infective Properties
Recent studies have highlighted the effectiveness of pyrazole derivatives in combating bacterial infections. Compounds similar to the target compound have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). For instance, aminopyrazole-based compounds have been identified as effective agents against these pathogens by targeting critical enzymes involved in bacterial DNA replication and repair mechanisms .
Key Findings:
- Activity Against MSSA and MRSA: The compound exhibits significant antimicrobial properties, potentially useful in treating resistant bacterial strains.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]pyridine derivatives is notable, particularly in inhibiting tubulin polymerization. The target compound's structure may allow it to interfere with microtubule dynamics, which is crucial for cell division. In vitro studies have shown that related compounds can induce cell cycle arrest at the G2/M phase and exhibit low micromolar IC50 values against various cancer cell lines .
Key Findings:
- Mechanism of Action: Inhibition of tubulin polymerization leading to cell cycle arrest.
Structure Activity Relationship (SAR)
The structural components of the compound play a vital role in its biological activity. The presence of the tetrahydrofuran moiety and the thiophenyl side chain are critical for enhancing its pharmacological properties. Modifications in these regions can lead to variations in potency and selectivity towards different biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydrofuran | Increases solubility and bioavailability |
| Thiophenyl Group | Enhances interaction with target proteins |
Anti-inflammatory Effects
Research has also indicated that derivatives of pyrazolo[4,3-c]pyridine can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. This activity is particularly relevant for conditions characterized by chronic inflammation, including autoimmune diseases .
Case Study Insights:
- In Vivo Studies: Animal models demonstrated reduced inflammation markers upon administration of related compounds.
Synergistic Effects with Other Drugs
Combining the target compound with existing antibiotics or chemotherapeutics may enhance overall efficacy while reducing side effects. Studies have shown that certain pyrazole derivatives can potentiate the effects of conventional drugs by altering their pharmacokinetics or enhancing their mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Research Implications
The target compound’s structural novelty positions it as a candidate for kinase inhibition or antimicrobial activity studies. Comparative data with analogues suggest:
- Enhanced solubility due to the THF moiety.
- Improved target engagement via thiophene-mediated π-stacking.
- Further crystallographic studies (using SHELX/ORTEP) are warranted to correlate conformation with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
